6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
“6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine” is a chemical compound with the molecular formula C11H12ClNO3 . It is also known as “ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate” and has a molecular weight of 241.67 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot synthesis of a series of 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives from the reaction of P-Chlorophenol and substituted aromatic aldehyde in methanolic ammonia solution has been described .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12ClNO3/c1-2-15-11(14)10-6-13-8-5-7(12)3-4-9(8)16-10/h3-5,10,13H,2,6H2,1H3 . The compound has a topological polar surface area of 47.6 Ų and a complexity of 262 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 241.67 g/mol and an exact mass of 241.0505709 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- 6-Chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is involved in chemical reactions leading to various compounds. For instance, it has been synthesized through reactions involving diethyl acetylenedicarboxylate with amines and hydrolyzed with hydrochloric acid, showing potential in organic synthesis and structural studies (Iwanami et al., 1964).
Agricultural Applications
- Benzoxazinones, to which 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is related, have been studied in the context of agricultural science. They play a role in triazine resistance in plants, potentially offering insights into herbicide resistance and environmental sustainability (Willett et al., 2016).
Biological Activity and Potential Therapeutic Uses
- Derivatives of 1,4-dihydro-2H-3,1-benzoxazin-2-one, closely related to 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine, have shown potential in pharmacology, particularly in the development of anticonvulsant agents (De Marchi et al., 1971).
Antibacterial Properties
- Studies have synthesized compounds like 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine and evaluated them for antibacterial activity, suggesting their potential use in developing new antibacterial agents (Kadian et al., 2012).
Materials Science Applications
- Benzoxazine compounds, including 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine derivatives, have been explored for their thermal properties and potential applications in creating thermosetting resins, indicating their relevance in materials science and engineering (Muraoka et al., 2022).
Mechanism of Action
Target of Action
The primary target of 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is the N-methyl-D-aspartate (NMDA) receptor . This receptor is known to mediate neuronal signaling and affect neuronal plasticity, outgrowth, and survival of cells . It plays a crucial role in the etiology of neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases .
Mode of Action
6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine interacts with the glycine site of NMDA receptors , which is an essential co-agonist for NMDA receptor activation . This interaction makes the glycine site an attractive pharmacological target in the development of potential neuroprotective agents .
Biochemical Pathways
The compound affects the biochemical pathways related to neuronal signaling and plasticity . By interacting with the NMDA receptor, it can influence the neuronal plasticity, outgrowth, and survival of cells . Excessive stimulation of nmda receptors can cause the degeneration and death of neurons .
Result of Action
The interaction of 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine with the NMDA receptor can lead to changes in neuronal signaling and plasticity . These changes can potentially influence the neuronal outgrowth and survival of cells . .
properties
IUPAC Name |
6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-2-8-6-12-9-5-7(11)3-4-10(9)13-8/h3-5,8,12H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMWWRCUIVCEAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC2=C(O1)C=CC(=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine |
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